molecular formula C10H16N8S B11310233 N'-ethyl-N,N-dimethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine

N'-ethyl-N,N-dimethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11310233
M. Wt: 280.36 g/mol
InChI Key: IWHPYDJSGPBFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a unique combination of functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles such as amines and thiols. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
  • N4-ethyl-N2,N2-dimethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triamine

Uniqueness

N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16N8S

Molecular Weight

280.36 g/mol

IUPAC Name

2-N-ethyl-4-N,4-N-dimethyl-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H16N8S/c1-5-11-7-13-8(17(2)3)15-9(14-7)18-6-12-10(16-18)19-4/h6H,5H2,1-4H3,(H,11,13,14,15)

InChI Key

IWHPYDJSGPBFIL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N(C)C)N2C=NC(=N2)SC

Origin of Product

United States

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